molecular formula C8H4BrF5 B1521064 1-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)benzene CAS No. 1214358-07-2

1-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)benzene

Cat. No. B1521064
CAS RN: 1214358-07-2
M. Wt: 275.01 g/mol
InChI Key: USUUSMSYCKDSBR-UHFFFAOYSA-N
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Description

“1-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)benzene” is a chemical compound. It is also known by other names such as “4-(Trifluoromethyl)bromobenzene”, “4-(Trifluoromethyl)phenyl bromide”, “4-Bromo(trifluoromethyl)benzene”, “4-Bromo-1-(trifluoromethyl)benzene”, and "4-Bromobenzotrifluoride" .


Molecular Structure Analysis

The molecular formula of “1-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)benzene” is C7H4BrF3 . The molecular weight is 225.008 . The InChI Key is XLQSXGGDTHANLN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The LogP value of “1-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)benzene” is 3.66 , which suggests that it is somewhat hydrophobic.

Scientific Research Applications

  • Organic Synthesis and Solvent Effects :

    • A study by Yorimitsu et al. (2001) explored the solvent effect on radical addition reactions in organic synthesis, particularly focusing on bromine atom-transfer radical addition in aqueous media and its efficiency in different solvents, including benzene.
  • Organometallic Compounds and Electrochemical Properties :

    • Research by Fink et al. (1997) synthesized new compounds involving 1,3,5-Tribromobenzene and studied their electrochemical properties, revealing interesting insights into the behavior of such organometallic compounds.
  • Chemical Reactivity and Intermediates in Organic Chemistry :

    • The reactivity of different bromo-substituted benzenes, including the trifluoromethoxy derivatives, was investigated by Schlosser et al. (2001). This research is significant for understanding the formation of certain intermediates in organic chemical reactions.
  • Versatile Starting Material in Organometallic Synthesis :

    • A study by Porwisiak et al. (1996) highlighted the utility of 1-Bromo-3,5-bis(trifluoromethyl)benzene as a versatile starting material for synthesizing various organometallic intermediates.
  • X-Ray Structure Determinations in Chemistry :

    • The work of Jones et al. (2012) provided valuable insights into the structures of several bromo- and bromomethyl-substituted benzenes, underlining the importance of X-ray crystallography in understanding molecular interactions and structure.
  • Fluorescence Properties in Chemical Compounds :

    • Zuo-qi (2015) conducted a study on the synthesis and fluorescence properties of 1-Bromo-4-( 2,2-diphenylvinyl) benzene, highlighting its potential application in materials science and luminescence studies (Zuo-qi, 2015).
  • Coordination Chemistry of Fluorocarbons :

    • Research by Plenio et al. (1997) delved into the coordination chemistry of fluorocarbons, which is a crucial area in understanding the behavior of these compounds in various chemical environments.
  • Polymer Science and Material Chemistry :

    • The synthesis and characterization of polymers with potential applications in material science were explored by Cianga et al. (2002) and Roese et al. (2015), focusing on the development of novel polymers with unique properties.

Safety And Hazards

“1-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)benzene” may be harmful if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-bromo-4-(difluoromethyl)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5/c9-6-2-1-4(7(10)11)3-5(6)8(12,13)14/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUUSMSYCKDSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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